
1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)phenyl)propan-1-amine, also known as 4-trifluoromethylphenethylamine, is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of amphetamine, and is classified as a phenethylamine. This compound has been studied in detail due to its potential applications in pharmacology and biochemistry, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Polymer Development
1-(4-(Trifluoromethyl)phenyl)propan-1-amine and its derivatives are used in the synthesis of novel fluorinated polyimides. These polyimides are highly soluble, can form transparent and tough films, and exhibit high thermal stability. They also have low dielectric constants, making them suitable for various applications including electronics and aerospace industries (Chung, Tzu, & Hsiao, 2006).
Catalysis in Chemical Reactions
Compounds with the 1-(4-(Trifluoromethyl)phenyl)propan-1-amine structure are used as catalysts. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been used effectively for dehydrative amidation between carboxylic acids and amines. This is important for peptide synthesis, among other applications (Wang, Lu, & Ishihara, 2018).
Organic Light Emitting Devices
Derivatives of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, such as PIMCFTPA and PIPCFTPA, have been designed and synthesized for use in organic light-emitting devices (OLEDs). These materials display high efficiency and excellent spectral stability, making them promising for advanced display technologies (Tagare, Ulla, Satyanarayan, & Vaidyanathan, 2018).
Fluorescence Applications
The introduction of N-phenyl substituents to 4-aminostilbenes, a group of compounds related to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, leads to increased fluorescence. These derivatives exhibit high fluorescence quantum yields and are used in photochemical applications (Yang, Chiou, & Liau, 2002).
Analytical Chemistry
In analytical chemistry, derivatives of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine have been used for derivatization of biogenic amines, which are subsequently determined by techniques such as LC-MS/MS and 19F NMR. This application is significant in food chemistry and safety testing (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Electronic Memory Devices
A novel tetra-amine derivative, used to produce hyperbranched polyimides, has been developed for use in electronic memory devices. These hyperbranched polyimides exhibit superior solubility, excellent thermal stability, and have been used in fabricating memory devices displaying bistable electrical conductivity switching (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETTZCHIABKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593490 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)propan-1-amine | |
CAS RN |
439811-20-8, 885276-54-0 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



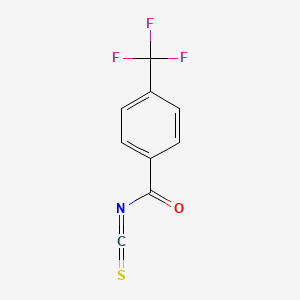
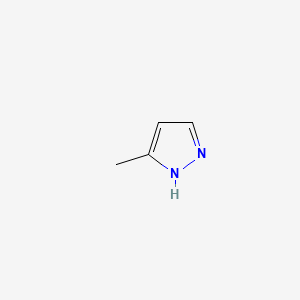
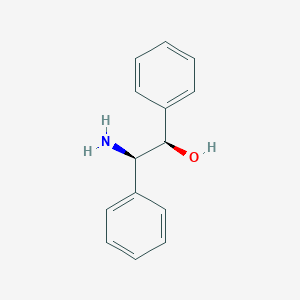
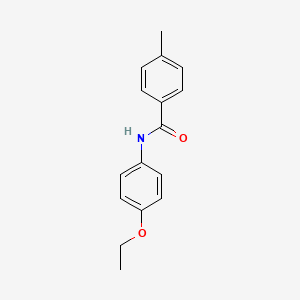
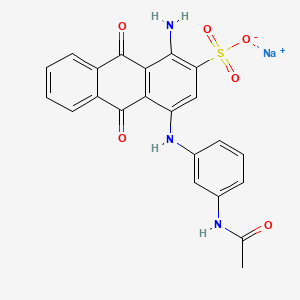
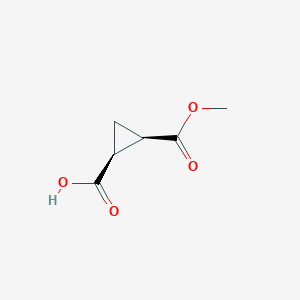
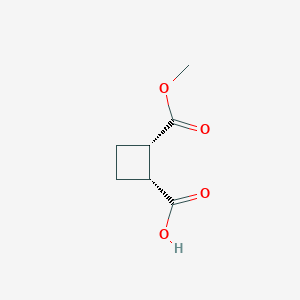
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3431083.png)

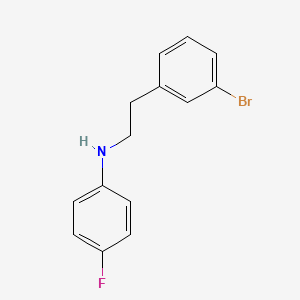
![[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431099.png)
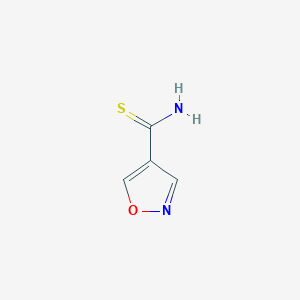
![Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3431117.png)
![3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3431120.png)